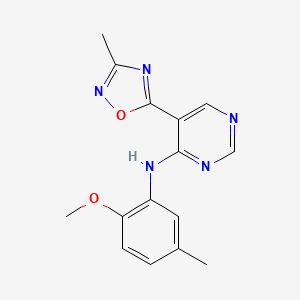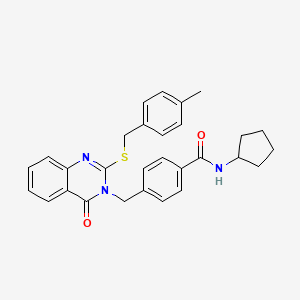![molecular formula C22H23ClN4O2S B2802985 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-43-8](/img/no-structure.png)
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and any known uses or applications. For example, a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, is known to be used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of related compounds, such as 1-(3-chlorophenyl)piperazine, often involves reactions with diethanolamine and m-chloroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. For example, a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, has a melting point of 198-203 °C .科学的研究の応用
Anti-Allergic Activities
This compound has been investigated for its anti-allergic properties. Researchers have synthesized derivatives and evaluated their efficacy against allergic asthma and pruritus. Notably, compounds like 3d , 3i , and 3r exhibited more potent anti-allergic asthma activities than levocetirizine, while others (such as 3b , 3g , 3k , 3o , and 3s ) demonstrated stronger anti-pruritic effects .
Fluoroquinolone Efficacy
In vitro studies have explored the efficacy of newly synthesized compounds, including fluoroquinolones (such as norfloxacin and lomefloxacin), against Philasterides dicentrarchi using this piperazine as a reference .
Central Nervous System Modulation
Piperazines, including this compound, have been studied for their effects on the central nervous system. While 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one itself may not be a potent stimulant, understanding its interactions with neural receptors is crucial for drug development .
Safety and Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, handling precautions, and disposal guidelines. For example, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is known to cause skin and eye irritation, and respiratory irritation .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one with 4-(3-chlorophenyl)piperazine-1-carboxylic acid, followed by the addition of a sulfanyl group to the resulting product.", "Starting Materials": [ "3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one", "4-(3-chlorophenyl)piperazine-1-carboxylic acid", "Thionyl chloride", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one is reacted with thionyl chloride in the presence of ethanol to form 3-propyl-2-chloro-1,2,3,4-tetrahydroquinazolin-4-one.", "4-(3-chlorophenyl)piperazine-1-carboxylic acid is reacted with thionyl chloride in the presence of ethanol to form 4-(3-chlorophenyl)piperazine-1-carbonyl chloride.", "The 4-(3-chlorophenyl)piperazine-1-carbonyl chloride is then reacted with the 3-propyl-2-chloro-1,2,3,4-tetrahydroquinazolin-4-one in the presence of sodium hydroxide to form the intermediate product, 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-1,2,3,4-tetrahydroquinazolin-2-thione.", "The intermediate product is then reacted with sodium sulfide in the presence of hydrochloric acid to form the final product, 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one.", "The final product is purified using diethyl ether to obtain the desired compound." ] } | |
CAS番号 |
403728-43-8 |
製品名 |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
分子式 |
C22H23ClN4O2S |
分子量 |
442.96 |
IUPAC名 |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23ClN4O2S/c1-2-8-27-21(29)18-7-6-15(13-19(18)24-22(27)30)20(28)26-11-9-25(10-12-26)17-5-3-4-16(23)14-17/h3-7,13-14H,2,8-12H2,1H3,(H,24,30) |
InChIキー |
KEPYOSVYRINPPH-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2802905.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2802906.png)


![2-[3-[(2,5-dimethylbenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether](/img/structure/B2802912.png)
![N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2802913.png)
![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)





![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)